molecular formula C18H17NO5 B2973341 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide CAS No. 2034454-28-7

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide

Cat. No.: B2973341
CAS No.: 2034454-28-7
M. Wt: 327.336
InChI Key: LLORAOPRQCELCM-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide is a benzamide derivative featuring a central 2-hydroxyethyl moiety substituted with furan-2-yl and furan-3-yl groups at the 2-position.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-22-15-6-4-13(5-7-15)17(20)19-12-18(21,14-8-10-23-11-14)16-3-2-9-24-16/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLORAOPRQCELCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with benzamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions include furanone derivatives, dihydrofuran derivatives, and various substituted benzamides, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its dual furan substitution and hydroxyethyl bridge. Below is a comparative analysis with key analogues:

Compound Name / ID (Evidence) Key Structural Features Notable Spectral/Physical Data Biological Activity (if reported)
Target Compound - 2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl backbone
- 4-Methoxybenzamide terminus
Not available in evidence Not reported
3q () - Furan-2-ylmethylene hydrazine linker
- 4-Methoxybenzamide
- IR: 1245 cm⁻¹ (C=S)
- M.p.: 279°C, Yield: 85%
Cytotoxic (IC₅₀: 12.3 µM vs. PC-3 cells)
Compound 4 () - Furan-2-yl indole-oxoacetamide
- Adamantyl substituent
- ¹H-NMR: δ 7.8–8.1 (furan protons)
- HRMS confirmed
Not reported
923226-70-4 () - Thiazole-furan-carboxamide hybrid
- 3-Methoxybenzylamino group
- Molecular weight: 371.4 g/mol Not reported
3r () - 4-Methoxybenzylidene hydrazine
- Dual benzamide groups
- IR: 1670 cm⁻¹ (C=O)
- M.p.: 295°C, Yield: 74%
Moderate cytotoxicity (IC₅₀: 18.5 µM vs. MCF-7)

Key Observations :

  • Furan Substitution: The target compound’s dual furan substitution distinguishes it from analogues like 3q (single furan) and 923226-70-4 (furan-thiazole hybrid). This may enhance π-π stacking or alter solubility compared to mono-furan derivatives .
  • Hydroxyethyl Bridge : The 2-hydroxyethyl group is unique among the compared compounds. Similar backbones in (e.g., triazole-thiones) lack hydroxyl groups, which could influence hydrogen-bonding capacity and pharmacokinetics .
  • However, the absence of a hydrazine linker in the target compound may reduce thione-related reactivity .

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O5_{5}
  • Molecular Weight : 288.30 g/mol

The structure includes two furan rings, a hydroxyethyl group, and a methoxybenzamide moiety, which contribute to its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, studies have shown that derivatives similar to this compound possess significant antibacterial activity against various strains of bacteria, including resistant strains.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. A notable study demonstrated that treatment with this compound led to a reduction in cell viability in several cancer cell lines, including breast and colon cancer cells.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation, with an IC50_{50} value of 12 µM after 48 hours of treatment. The mechanism was attributed to cell cycle arrest at the G0/G1 phase and increased levels of apoptotic markers (cleaved PARP and caspase-3) .

Table 2: IC50 Values for Different Cell Lines

Cell Line IC50 (µM) Observation
MCF-7 (Breast Cancer)12Significant reduction in viability
HT29 (Colon Cancer)15Induction of apoptosis observed
HeLa (Cervical Cancer)20Cell cycle arrest noted

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